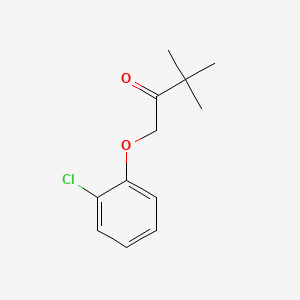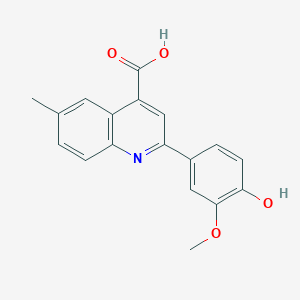
2-(4-Hydroxy-3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid is a complex organic compound with a unique structure that combines a quinoline core with a hydroxy-methoxyphenyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of acid catalysts, high temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The choice of raw materials and reaction conditions is crucial to ensure the cost-effectiveness and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the carboxylic acid group can produce alcohols .
Applications De Recherche Scientifique
2-(4-Hydroxy-3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The quinoline core may also interact with DNA or other nucleic acids, affecting gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Shares the hydroxy-methoxyphenyl group but has a different core structure.
4-Hydroxy-3-methoxycinnamic acid: Another compound with a hydroxy-methoxyphenyl group, commonly found in plants and used for its antioxidant properties
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to its combination of a quinoline core with a hydroxy-methoxyphenyl group and a carboxylic acid functional group. This unique structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
438218-47-4 |
|---|---|
Formule moléculaire |
C18H15NO4 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-10-3-5-14-12(7-10)13(18(21)22)9-15(19-14)11-4-6-16(20)17(8-11)23-2/h3-9,20H,1-2H3,(H,21,22) |
Clé InChI |
QPKYKEUYOKGMLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}phenol](/img/structure/B14160020.png)
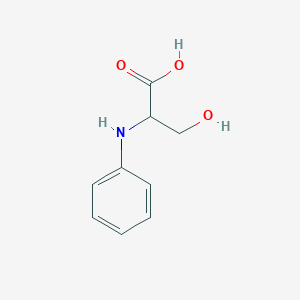

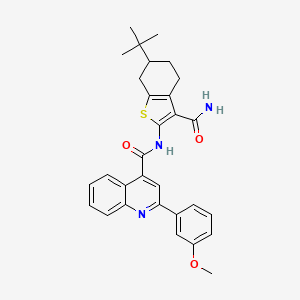

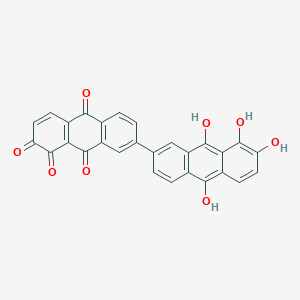



![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)

![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)
